Propan-2-yl {[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate
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Overview
Description
Propan-2-yl {[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate is a complex organic compound featuring a quinazolinone core linked to a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl {[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate typically involves multi-step organic synthesis. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbamates under controlled conditions.
Introduction of the Benzodioxole Moiety: This step involves the coupling of the quinazolinone intermediate with a benzodioxole derivative, often using palladium-catalyzed cross-coupling reactions.
Esterification: The final step involves the esterification of the resulting compound with propan-2-ol under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl {[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized quinazolinone derivatives, reduced alcohol derivatives, and substituted benzodioxole derivatives.
Scientific Research Applications
Propan-2-yl {[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with cellular targets involved in cancer progression.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Propan-2-yl {[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the quinazolinone core can form hydrogen bonds with amino acid residues, leading to modulation of protein function and cellular pathways .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
3-(1,3-benzodioxol-5-yl)acrylaldehyde: This compound also contains the benzodioxole moiety and is used in various chemical syntheses.
Uniqueness
Propan-2-yl {[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate is unique due to its combination of the quinazolinone core and benzodioxole moiety, which provides a distinct set of chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C21H20N2O6 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
propan-2-yl 2-[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxoquinazolin-6-yl]oxyacetate |
InChI |
InChI=1S/C21H20N2O6/c1-12(2)29-20(24)10-26-15-5-6-17-16(9-15)21(25)23(13(3)22-17)14-4-7-18-19(8-14)28-11-27-18/h4-9,12H,10-11H2,1-3H3 |
InChI Key |
BEVVCYMSBKDUJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OCC(=O)OC(C)C)C(=O)N1C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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